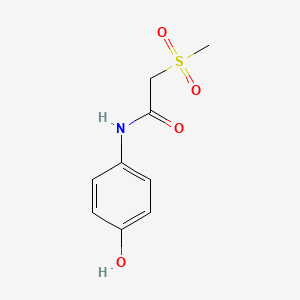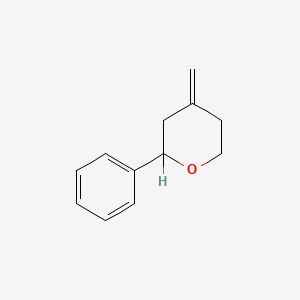
Tetrahydro-4-methylene-2-phenyl-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-4-methylene-2-phenyl-2H-pyran is a heterocyclic organic compound that features a six-membered ring containing five carbon atoms and one oxygen atom. This compound is part of the pyran family, which is known for its diverse chemical properties and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. Another common method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature, yielding tetrahydropyran derivatives with high yield and stereoselectivity .
Industrial Production Methods
Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. For instance, lanthanide triflates are efficient catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of primary/secondary and aliphatic/aromatic hydroxyalkenes in room temperature ionic liquids . This method is advantageous due to its mild reaction conditions and high product yield.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-4-methylene-2-phenyl-2H-pyran undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts or under acidic/basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acidic or basic catalysts in organic solvents.
Major Products
The major products formed from these reactions include various substituted pyran derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Tetrahydro-4-methylene-2-phenyl-2H-pyran has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Tetrahydro-4-methylene-2-phenyl-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyran-2-one, tetrahydro-4-methyl-
- 4-(Aminomethyl)tetrahydro-2H-pyran-4-yl]methanol
- Tetrahydro-4-methylene-2-phenyl-2H-pyran
Uniqueness
This compound is unique due to its specific structural features and reactivity. Unlike other similar compounds, it exhibits a distinct set of chemical properties that make it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
CAS No. |
60335-74-2 |
|---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
4-methylidene-2-phenyloxane |
InChI |
InChI=1S/C12H14O/c1-10-7-8-13-12(9-10)11-5-3-2-4-6-11/h2-6,12H,1,7-9H2 |
InChI Key |
XCZQYLKHFRXCPX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCOC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


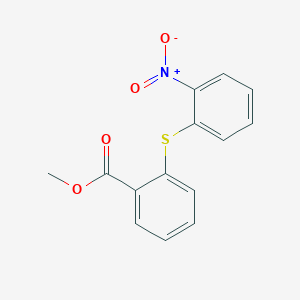
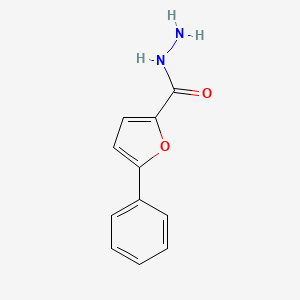
![(Octahydro-2H-pyrido[1,2-a]pyrazin-2-yl)acetonitrile](/img/structure/B8738367.png)
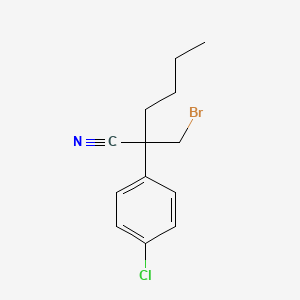
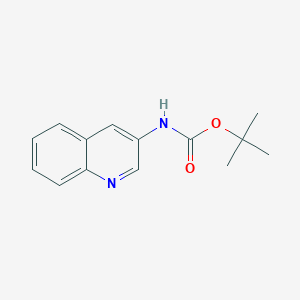
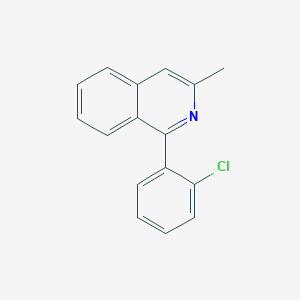
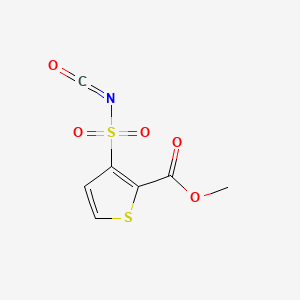
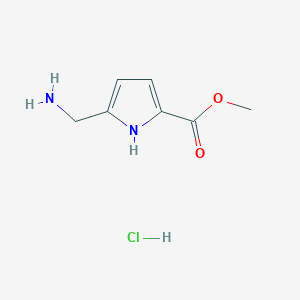
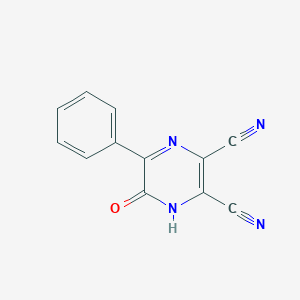
![acetic acid;4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide](/img/structure/B8738425.png)
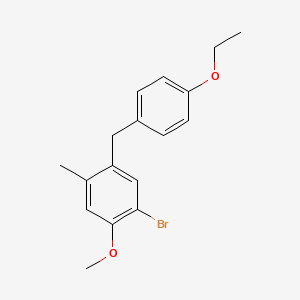

![[3-(Butylamino)phenyl]methanol](/img/structure/B8738453.png)
